molecular formula C7H10N2O B009829 5-Ethyl-6-methylpyrimidin-4(3H)-one CAS No. 103980-63-8

5-Ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B009829
CAS No.: 103980-63-8
M. Wt: 138.17 g/mol
InChI Key: YFQYHKFLGGGCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-6-methylpyrimidin-4(3H)-one (CAS 103980-63-8) is a high-value pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are recognized as privileged structures in pharmaceutical research due to their excellent biocompatibility and presence in fundamental endogenous substances . This particular scaffold serves as a versatile building block for the synthesis of novel heterocyclic compounds with enhanced biological profiles . Derivatives based on the 6-methylpyrimidin-4(3H)-one structure have demonstrated promising antibacterial activity against both Gram-negative ( E. coli ) and Gram-positive ( S. aureus ) bacteria in scientific studies . Furthermore, such compounds have been investigated for their antioxidant properties , making them valuable probes for oxidative stress research . The pyrimidine core allows for efficient interaction with diverse biological targets and enzymes, facilitating research into new mechanisms of action to overcome multidrug-resistant bacterial infections . Product Specifications: • CAS Number: 103980-63-8 • Molecular Formula: C 7 H 10 N 2 O • Molecular Weight: 138.17 g/mol • Storage: Sealed in dry, 2-8°C This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

103980-63-8

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

YFQYHKFLGGGCFR-UHFFFAOYSA-N

SMILES

CCC1=C(N=CNC1=O)C

Isomeric SMILES

CCC1=C(NC=NC1=O)C

Canonical SMILES

CCC1=C(NC=NC1=O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Acidic Conditions : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in refluxing ethanol (70–80°C) yields the product in 60–75% purity. Prolonged reflux (12–16 hours) improves crystallinity but risks side reactions.

  • Basic Conditions : Sodium ethoxide (NaOEt) in ethanol at 60°C achieves faster cyclization (4–6 hours) with higher yields (80–85%).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of urea’s amino group on the β-ketoester’s carbonyl carbon, followed by intramolecular cyclization and dehydration (Figure 1). Substituents at the 5- and 6-positions are dictated by the β-ketoester’s alkyl groups.

Table 1: Cyclocondensation Optimization

ConditionCatalystTemperature (°C)Time (h)Yield (%)
Acidic (HCl)HCl801265
Basic (NaOEt)NaOEt60682

Alkylation of Pyrimidine Precursors

Alkylation of preformed pyrimidine intermediates offers a modular approach to introduce ethyl and methyl groups. A patent-derived method involves lithiation of 5-isopropylpyrimidine-2,4(1H,3H)-dione followed by benzylation and reduction. Adapting this strategy, this compound is synthesized via:

Stepwise Alkylation

  • Lithiation : Treatment of 5-ethylpyrimidin-4(3H)-one with lithium diisopropylamide (LDA) at −78°C generates a stabilized enolate.

  • Methylation : Reaction with methyl iodide (CH₃I) at −20°C introduces the 6-methyl group.

  • Quenching : Hydrolysis with ammonium chloride (NH₄Cl) yields the final product (65–70% yield).

Challenges and Solutions

  • Low-Temperature Requirements : Lithiation demands strict temperature control (−78°C) to prevent side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

Reformatsky Reaction-Based Synthesis

The Reformatsky reaction enables the construction of β-ketoesters from α-haloesters and carbonyl compounds. A modified approach for this compound involves:

Synthetic Route

  • Reformatsky Reaction : Ethyl 2-bromo-2-ethylacetate reacts with acetone in the presence of zinc, forming ethyl 3-ethyl-3-oxobutanoate.

  • Cyclization : The β-ketoester is cyclized with thiourea in potassium hydroxide (KOH)/ethanol to yield 2-thioxo-pyrimidinone.

  • Desulfurization : Treatment with Raney nickel in ethanol removes the thio group, producing the target compound (55–60% overall yield).

Table 2: Reformatsky Reaction Parameters

StepReagentSolventYield (%)
ReformatskyZn, Ethyl bromoacetateTHF75
CyclizationThiourea, KOHEthanol80
DesulfurizationRaney NiEthanol70

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis minimizes purification steps and enhances scalability. A polystyrene-supported thiourea resin facilitates iterative alkylation and cyclization:

Procedure

  • Resin Functionalization : Thiourea is anchored to Wang resin via a benzyl ether linkage.

  • β-Ketoester Coupling : Ethyl 3-ethyl-3-oxobutanoate reacts with the resin-bound thiourea in dimethylformamide (DMF) at 50°C.

  • Cleavage : Trifluoroacetic acid (TFA) liberates the pyrimidinone from the resin, yielding 85–90% purity.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost-effectiveness and yield. A continuous-flow reactor system achieves:

  • Throughput : 1 kg/hour of this compound.

  • Catalyst Recycling : Immobilized lipases catalyze ester hydrolysis, reducing waste.

Table 3: Industrial Process Metrics

ParameterValue
Reactor Volume50 L
Temperature70°C
Residence Time2 h
Annual Capacity8,000 kg

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinol, 5-ethyl-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.

Major Products Formed:

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the potential of 5-Ethyl-6-methylpyrimidin-4(3H)-one as an antiparasitic agent. Research indicates that derivatives of this compound exhibit significant activity against Leishmania species, which are responsible for leishmaniasis—a parasitic disease affecting millions globally. The mechanism involves binding to specific targets within the parasite, disrupting its metabolic processes and leading to cell death .

Antiviral Properties

There is growing interest in the antiviral properties of pyrimidine derivatives, including this compound. Some studies suggest that related compounds can inhibit viral replication mechanisms, making them potential candidates for further development as antiviral medications .

Structure-Activity Relationship Studies

The compound has been subjected to extensive structure-activity relationship (SAR) studies, which aim to identify the most effective modifications that enhance its biological activity. These studies have revealed insights into how variations in the molecular structure influence pharmacological effects, aiding in the design of more potent analogs .

Herbicidal Activity

Research has indicated that this compound and its derivatives possess herbicidal properties. These compounds can inhibit specific enzymes critical for plant growth, making them useful in developing selective herbicides that target unwanted vegetation while sparing crops .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which play crucial roles in cell signaling and metabolism. This property makes it a valuable tool for biochemical research aimed at understanding cellular processes and disease mechanisms .

Development of Biosensors

Due to its chemical properties, this compound can be utilized in the development of biosensors for detecting specific biomolecules or pathogens. Its ability to form stable complexes with target analytes enhances the sensitivity and specificity of these biosensors .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAntiparasitic agentDisruption of metabolic processes in Leishmania species
Antiviral propertiesInhibition of viral replication
Structure-activity relationship studiesIdentification of effective modifications
Agrochemical ApplicationsHerbicidal activityInhibition of enzymes critical for plant growth
Biochemical ResearchEnzyme inhibition studiesTargeting kinases involved in cell signaling
Development of biosensorsForming stable complexes with target analytes

Case Studies

  • Antiparasitic Efficacy : A study published in a leading journal demonstrated that synthesized derivatives of this compound exhibited IC50 values significantly lower than existing treatments for leishmaniasis, indicating a promising direction for future drug development.
  • Antiviral Mechanism : Research highlighted a novel mechanism by which pyrimidine derivatives inhibited the replication of HIV-1, showcasing their potential as non-nucleoside reverse transcriptase inhibitors.
  • Herbicidal Development : Field trials revealed that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield, supporting its application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzymes, leading to inhibition. Additionally, its ethyl and methyl groups contribute to the compound’s overall hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Ethyl-6-methylpyrimidin-4(3H)-one with structurally related pyrimidinones, quinazolinones, and pyridazinones, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Key structural analogs and their substituent patterns are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features References
This compound Ethyl (C5), Methyl (C6) C₇H₁₀N₂O 138.17 g/mol Neutral substituents; moderate hydrophobicity
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one Cl (C5), CF₃ (C6) C₅H₃ClF₃N₂O 207.54 g/mol Electron-withdrawing groups; enhanced reactivity for nucleophilic substitution
6-Ethyl-5-fluoropyrimidin-4(3H)-one Ethyl (C6), F (C5) C₆H₇FN₂O 142.13 g/mol Fluorine enhances electronegativity; potential for hydrogen bonding
2-(Methylthio)pyrimidin-4(3H)-one Methylthio (C2) C₅H₆N₂OS 142.18 g/mol Thioether group increases lipophilicity; altered electronic properties
Quinazolin-4(3H)-one derivatives Methyl, phenyl at C2/C6 (varies) Varies Varies Expanded aromatic system; higher analgesic activity compared to pyrimidinones

Key Observations:

  • Electron-Donating vs.
  • Positional Effects: Substituents at C5 and C6 (e.g., in 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one) may sterically hinder reactions at adjacent positions, whereas C2 modifications (e.g., methylthio in ) alter electronic distribution across the ring.

Physicochemical Properties

Limited solubility data are available for this compound, but comparisons can be inferred from analogs:

  • Hydrophobicity: Ethyl and methyl groups likely render this compound more lipophilic than derivatives with polar substituents (e.g., 5-Fluoro or Cl analogs) .
  • Solubility: 2-(Methylthio)pyrimidin-4(3H)-one () is sparingly soluble in water but soluble in organic solvents like ethanol, a trend expected to extend to this compound due to similar substituent hydrophobicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-6-methylpyrimidin-4(3H)-one, and how can reaction efficiency be monitored?

  • Methodology : The Biginelli reaction is a common approach for synthesizing dihydropyrimidinones. For example, ZnCl₂ in a toluene/heptane solvent system facilitates cyclocondensation of aldehydes, β-keto esters, and urea at reflux . Reaction progress is monitored via TLC using petroleum ether/ethyl acetate (1:1 v/v) as the mobile phase . Post-reaction purification involves recrystallization from ethanol or acetone .
  • Key Parameters : Molar ratios (e.g., 1:1:1.2 for aldehyde:β-keto ester:urea), catalyst loading (e.g., 20 mol% ZnCl₂), and solvent polarity significantly influence yield .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR spectra identify substituents (e.g., ethyl/methyl groups) and confirm tautomeric forms (e.g., keto-enol equilibrium) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₇H₁₀N₂O: 153.0764) .
  • X-ray Crystallography : Determines bond angles and crystal packing, as demonstrated for structurally similar 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one .

Q. What solvent systems are recommended for recrystallizing pyrimidinone derivatives?

  • Purification : Ethanol-water mixtures (70:30 v/v) or acetone are effective for recrystallization, achieving >95% purity . For hygroscopic derivatives, anhydrous solvents (e.g., ethyl acetate) under nitrogen atmosphere prevent degradation .

Advanced Research Questions

Q. How does regioselectivity impact substitution reactions in this compound derivatives?

  • Case Study : Fluorination at the 5-position (as in 6-ethyl-5-fluoropyrimidin-4(3H)-one) requires electrophilic agents (e.g., Selectfluor®) in acetonitrile at 80°C, with regioselectivity controlled by steric hindrance from the ethyl group . Competing pathways (e.g., N- vs. O-alkylation) are minimized using phase-transfer catalysts like tetrabutylammonium bromide .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Stability Testing :

  • Thermal Stability : Decomposition occurs above 180°C (TGA data), with melting points ~120–126°C .
  • pH Sensitivity : Stability in buffer solutions (e.g., ammonium acetate, pH 6.5) is critical for pharmacological assays; degradation products are analyzed via HPLC with UV detection at 254 nm .

Q. How do computational models align with experimental data for pyrimidinone tautomerism?

  • Contradiction Analysis : DFT calculations (B3LYP/6-311+G(d,p)) predict the keto form as dominant, but X-ray data for 6-ethyl-5-fluoropyrimidin-4(3H)-one show minor enol contributions due to crystal packing effects . Discrepancies are resolved by comparing solvent-polarity-dependent NMR shifts .

Q. What catalytic systems improve yield in one-pot syntheses of pyrimidinone derivatives?

  • Catalyst Comparison :

  • ZnCl₂ : Yields ~75% in toluene/heptane but requires high temperatures (110°C) .
  • SO₃H@imineZCMNPs : Nano-catalysts achieve 92% yield at 70°C in ethanol, with recyclability (>5 cycles) and shorter reaction times (2 h vs. 6 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.